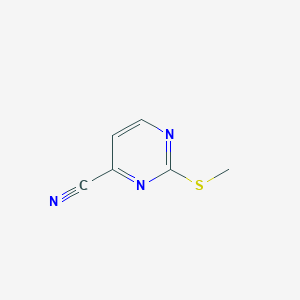

2-(Methylthio)-4-pyrimidinecarbonitrile

描述

属性

IUPAC Name |

2-methylsulfanylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZHGIUBGGGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304317 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-75-0 | |

| Record name | 1124-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Methylthio)-4-pyrimidinecarbonitrile chemical properties

An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2] Within this class, 2-(Methylthio)-4-pyrimidinecarbonitrile emerges as a highly versatile and functionalized heterocyclic building block. Its unique arrangement of a reactive methylthio group, an electron-withdrawing nitrile moiety, and an electron-deficient pyrimidine core provides a rich platform for synthetic diversification. This technical guide offers an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and applications of 2-(Methylthio)-4-pyrimidinecarbonitrile, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

2-(Methylthio)-4-pyrimidinecarbonitrile is a solid at room temperature, appearing as a white to pale yellow powder. Its core structure is defined by a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a nitrile (-C≡N) group.

| Property | Value | Source |

| CAS Number | 1124-75-0 | [3][4] |

| Molecular Formula | C₆H₅N₃S | [3][4] |

| Molecular Weight | 151.19 g/mol | [3][4] |

| Appearance | White to cream to pale yellow powder | [5] |

| Purity | Typically ≥95% | [3] |

| Long-Term Storage | Store in a cool, dry place | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2-(Methylthio)-4-pyrimidinecarbonitrile. The following data, based on characteristic values for structurally related compounds and foundational spectroscopic principles, serves as a reference for characterization.[6][7]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Methyl Protons (-SCH₃) | δ 2.5 - 2.7 ppm (singlet, 3H) |

| Pyrimidine Proton (H-5) | δ 7.3 - 7.6 ppm (doublet, 1H) | |

| Pyrimidine Proton (H-6) | δ 8.7 - 8.9 ppm (doublet, 1H) | |

| ¹³C NMR | Methyl Carbon (-SCH₃) | δ 14 - 16 ppm |

| Nitrile Carbon (-C≡N) | δ 115 - 118 ppm | |

| Pyrimidine Carbons | δ 110 - 175 ppm | |

| FT-IR | Nitrile Stretch (-C≡N) | 2220 - 2240 cm⁻¹ |

| Aromatic Ring Stretch (C=N, C=C) | 1500 - 1600 cm⁻¹ | |

| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 cm⁻¹ | |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺ | m/z = 151 |

Expert Interpretation: In the ¹H NMR spectrum, the three protons of the methylthio group are expected to appear as a sharp singlet around 2.6 ppm. The two protons on the pyrimidine ring are not equivalent and will appear as doublets due to coupling with each other. The H-6 proton is adjacent to the electron-deficient nitrogen and deshielded by the nitrile group, thus it is expected to resonate significantly downfield compared to the H-5 proton. The FT-IR spectrum provides clear evidence of the key functional groups: a sharp, strong peak for the nitrile group and a series of peaks in the fingerprint region for the pyrimidine ring structure.[7]

Synthesis and Chemical Reactivity

The synthetic utility of 2-(Methylthio)-4-pyrimidinecarbonitrile lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Representative Synthesis

While multiple synthetic routes exist, a common and effective strategy involves the condensation of S-methylisothiourea with a suitable three-carbon electrophile bearing a nitrile group. This approach provides a direct and efficient pathway to the target molecule.

Experimental Protocol: Synthesis via Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate (1.0 eq) and an appropriate C₃-nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative) (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, such as potassium carbonate or sodium ethoxide (2.2 eq), to the solution portion-wise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration.

-

Purification: Wash the crude solid with water and a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Methylthio)-4-pyrimidinecarbonitrile as a pure solid.

Core Reactivity Profile

The molecule's reactivity is dominated by the methylthio group, which acts as a versatile functional handle for subsequent modifications.

-

The Methylthio Group: An Activatable Leaving Group: The methylthio group itself is a relatively poor leaving group. However, it can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[9] The resulting sulfone is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr) by a wide range of nucleophiles (amines, alcohols, thiols). This two-step sequence is a cornerstone strategy for elaborating the pyrimidine core. In contrast, without oxidation, the 2-methylthio pyrimidine is significantly less reactive or even unreactive towards nucleophilic displacement compared to its 2-sulfonyl analogue.[10]

-

The Nitrile Group: The nitrile functionality offers additional synthetic pathways. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide.

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) to furnish an aminomethyl group.

-

Utilized in cycloaddition reactions.

-

-

The Pyrimidine Ring: As an electron-deficient heterocycle, the ring itself can undergo nucleophilic attack, although this is less common than substitution at the activated C2 position.

Applications in Research and Drug Development

The true value of 2-(Methylthio)-4-pyrimidinecarbonitrile is realized in its application as an intermediate in the synthesis of complex, high-value molecules. The pyrimidine core is central to numerous pharmaceuticals, including anticancer and anti-infective agents.[1][2]

A prominent and recent application of this scaffold is in the development of targeted cancer therapies. Specifically, derivatives of 5-(methylthio)pyrimidines have been discovered and optimized as potent and selective inhibitors of mutant Epidermal Growth Factor Receptor (EGFR).[11] These inhibitors are designed to target the L858R/T790M mutant forms of EGFR, which are responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[11] The ability to selectively functionalize the pyrimidine core, often beginning with intermediates like 2-(Methylthio)-4-pyrimidinecarbonitrile, is crucial for achieving the desired potency and selectivity profile in these advanced therapeutic agents.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-(Methylthio)-4-pyrimidinecarbonitrile should be handled with appropriate care by trained personnel.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

2-(Methylthio)-4-pyrimidinecarbonitrile is a strategically important chemical intermediate whose value is derived from its trifunctional nature. The interplay between the electron-deficient pyrimidine ring, the activatable methylthio leaving group, and the synthetically versatile nitrile moiety makes it a powerful building block for constructing complex molecular architectures. Its demonstrated relevance in the synthesis of next-generation targeted therapeutics, such as mutant-selective EGFR inhibitors, underscores its significance for professionals in drug discovery and medicinal chemistry. A thorough understanding of its reactivity and handling requirements enables researchers to fully leverage its synthetic potential.

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]

- 4. 2-(Methylthio)-4-pyrimidinecarbonitrile - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 5 g | Request for Quote [thermofisher.com]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile

Abstract: 2-(Methylthio)-4-pyrimidinecarbonitrile is a pivotal chemical intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its strategic importance lies in the versatile reactivity of the methylthio, cyano, and pyrimidine core functionalities, which allows for extensive molecular elaboration. This guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore a highly efficient and widely adopted route based on the functional group interconversion of a pre-formed pyrimidine ring, detailing the underlying chemical principles, step-by-step experimental protocols, and process optimization insights. A comparative overview of alternative strategies, such as de novo ring construction, is also presented to offer a comprehensive synthetic landscape.

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Pyrimidine derivatives exhibit a vast spectrum of biological activities and are core components of numerous approved drugs, including anticancer agents like fluorouracil and antibacterial drugs such as trimethoprim.[1] The ability of the pyrimidine ring to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability, underpins its enduring importance in drug discovery.

Profile of 2-(Methylthio)-4-pyrimidinecarbonitrile: A Key Intermediate

2-(Methylthio)-4-pyrimidinecarbonitrile serves as a highly versatile building block for the synthesis of more complex molecules. The key features of its structure are:

-

The Pyrimidine Core: A robust aromatic system amenable to further functionalization.

-

The 2-(Methylthio) Group: This group can be readily oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for nucleophilic substitution reactions.[1]

-

The 4-Carbonitrile Group: The nitrile moiety is a valuable functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings.

These reactive sites provide chemists with multiple handles to construct diverse molecular architectures, making this compound a sought-after intermediate in multi-step synthetic campaigns.

Overview of Synthetic Strategies

Two primary strategic approaches dominate the synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile:

-

Functional Group Interconversion (FGI): This is the most common and direct approach. It begins with a pre-functionalized pyrimidine ring, such as 2-(methylthio)pyrimidin-4-ol or 2-(methylthio)-4-chloropyrimidine, and introduces the cyano group in a subsequent step. This strategy leverages the availability of simple pyrimidine precursors.

-

De Novo Ring Construction (Cyclocondensation): This approach involves building the pyrimidine ring from acyclic precursors. While potentially more convergent, it often requires specifically functionalized and less common starting materials.

This guide will focus primarily on the FGI approach due to its practicality and widespread application.

Primary Synthesis Pathway: Functional Group Interconversion

The most reliable and industrially scalable pathway to 2-(Methylthio)-4-pyrimidinecarbonitrile involves a two-step sequence starting from the readily available 2-(methylthio)pyrimidin-4-ol. This pathway consists of a chlorination step followed by a nucleophilic cyanation reaction.

Pathway Overview

The logic of this pathway is to first install a good leaving group (a chloro atom) at the C4 position, which can then be displaced by a cyanide nucleophile.

Caption: High-level workflow for the primary synthesis pathway.

Step 1: Synthesis of 2-(Methylthio)-4-chloropyrimidine

The initial step is the conversion of the hydroxyl group (in its tautomeric pyrimidone form) at the C4 position into a chloride. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Causality and Mechanistic Insight: The hydroxyl group of a pyrimidin-4-ol is a poor leaving group. Phosphorus oxychloride acts as both a reagent and sometimes a solvent to activate the hydroxyl group. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which renders the C4 position highly electrophilic and susceptible to attack by a chloride ion, leading to the displacement of the phosphate group and formation of the desired 4-chloropyrimidine. The addition of an organic base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.[2][3] Solvent-free methods using equimolar POCl₃ in a sealed reactor represent a greener and more efficient alternative for large-scale preparations.[3]

Detailed Experimental Protocol: Chlorination [2]

-

To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 2-(methylthio)pyrimidin-4-ol (1.0 eq) and a suitable solvent such as toluene (5-10 volumes).

-

Add an organic base, for example, triethylamine (1.0 - 1.1 eq).

-

Under stirring, slowly add phosphorus oxychloride (POCl₃) (1.0 - 1.2 eq) to the suspension. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to 80-110 °C and maintain for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice or into cold water. Caution: Quenching excess POCl₃ is highly exothermic.

-

Neutralize the aqueous solution with a base like sodium bicarbonate or sodium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylthio)-4-chloropyrimidine, which can be purified by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Cyanide

With the reactive 4-chloro intermediate in hand, the final step is the introduction of the nitrile group. This is typically achieved via a copper-mediated nucleophilic substitution known as the Rosenmund-von Braun reaction.[4][5][6]

Causality and Mechanistic Insight: The direct displacement of an aryl halide with alkali metal cyanides is often inefficient. Copper(I) cyanide (CuCN) is uniquely effective for this transformation. The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[5] This is followed by reductive elimination, which forms the C-CN bond and regenerates a Cu(I) species. The reaction requires high temperatures and polar aprotic solvents like DMF or NMP to facilitate the dissolution of the copper cyanide salt and to achieve a sufficient reaction rate. Modern variations may use catalytic amounts of copper with additives like L-proline to enable the reaction at lower temperatures.[7] Palladium-catalyzed cyanation is another powerful alternative, though it can be more costly and sensitive to catalyst poisoning by cyanide.[8]

Detailed Experimental Protocol: Cyanation [5][7]

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(methylthio)-4-chloropyrimidine (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to reflux (typically 140-160 °C) for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of a complexing agent like ethylenediamine or aqueous ferric chloride to break down the copper-product complexes and facilitate work-up.

-

Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure 2-(Methylthio)-4-pyrimidinecarbonitrile.

Alternative Pathway: Pyrimidine Ring Construction

An alternative, though less common, strategy is to construct the pyrimidine ring from acyclic precursors that already contain the required functional groups or their precursors.

Caption: General workflow for the cyclocondensation approach.

This approach typically involves the condensation of S-methylisothiourea with a three-carbon synthon containing appropriately placed electrophilic centers and a nitrile group. While this method can be powerful, it often suffers from challenges related to the synthesis of the required acyclic precursor and potential regioselectivity issues, which can lead to the formation of isomeric products.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Functional Group Interconversion | Pathway 2: De Novo Ring Construction |

| Starting Materials | Readily available, simple pyrimidines (e.g., 2-thiouracil). | Requires synthesis of specialized acyclic precursors. |

| Regioselectivity | High; functional groups are installed sequentially at defined positions. | Can be problematic; may lead to mixtures of isomers. |

| Scalability | Well-established and proven for large-scale synthesis.[3] | Generally more suited for laboratory scale. |

| Reaction Conditions | Often requires harsh reagents (POCl₃) and high temperatures. | Typically involves base-catalyzed condensation under reflux. |

| Key Challenges | Handling of hazardous reagents (POCl₃, CuCN); high-temperature reactions. | Synthesis of the C3 synthon; potential for low yields and side reactions. |

| Overall Efficiency | Generally considered more robust and reliable for this specific target. | Potentially more step-economical if the precursor is available. |

Conclusion and Future Outlook

The synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile is most reliably and efficiently achieved through a two-step functional group interconversion pathway starting from 2-(methylthio)pyrimidin-4-ol. This route, involving chlorination with phosphorus oxychloride followed by a Rosenmund-von Braun cyanation, is well-documented, scalable, and provides excellent control over the final structure.

Future research in this area may focus on developing milder and more environmentally benign protocols. This could include the use of catalytic, copper-free cyanation methods or exploring novel cyanide sources that are less toxic and easier to handle.[9] Additionally, the optimization of flow chemistry processes for both the chlorination and cyanation steps could offer significant advantages in terms of safety, efficiency, and scalability for industrial production.

References

-

ChemBK. (n.d.). 4-Chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. Retrieved from [Link]

-

Wikipedia. (2023). Rosenmund–von Braun reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(methylthio)pyrimidine. Retrieved from [Link]

-

SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(5), 8298-8307. Retrieved from [Link]

-

ResearchGate. (n.d.). Deacetylative Cyanation: A Cyanide-Free Route to Thiocyanates and Cyanamides. Retrieved from [Link]

-

Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile (CAS 1124-75-0): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Methylthio)-4-pyrimidinecarbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, reactivity, and its significant role as a precursor to a range of biologically active molecules, with a particular focus on kinase inhibitors.

Introduction: The Significance of the 2-(Methylthio)pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents, including nucleobases and a wide array of pharmaceuticals. The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological activity. 2-(Methylthio)-4-pyrimidinecarbonitrile (CAS No. 1124-75-0) has emerged as a particularly valuable intermediate due to the versatile reactivity of its constituent functional groups: the methylthio, the cyano, and the pyrimidine ring itself. The methylthio group, in particular, serves as a latent leaving group, enabling a variety of nucleophilic substitution reactions that are fundamental to the construction of diverse molecular libraries for drug screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-(Methylthio)-4-pyrimidinecarbonitrile is essential for its effective use in synthesis and for quality control.

| Property | Value | Source(s) |

| CAS Number | 1124-75-0 | N/A |

| Molecular Formula | C₆H₅N₃S | N/A |

| Molecular Weight | 151.19 g/mol | N/A |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; varies by purity | N/A |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio protons (SCH₃) typically in the range of δ 2.5-2.7 ppm. The two aromatic protons on the pyrimidine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling constants depending on the solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylthio carbon (around δ 10-15 ppm), the nitrile carbon (δ 115-120 ppm), and the four carbons of the pyrimidine ring, with the carbon attached to the sulfur appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. Other significant peaks will include those for C-H stretching of the methyl and aromatic protons, and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 m/z). Fragmentation patterns can provide further structural confirmation.

Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile

The synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile can be achieved through several routes, often involving the construction of the pyrimidine ring from acyclic precursors. A common and efficient strategy involves the condensation of S-methylisothiourea with a suitable three-carbon building block.

General Synthetic Approach

A plausible and well-documented approach involves the reaction of S-methylisothiourea with a derivative of malononitrile. This method leverages the nucleophilicity of the isothiourea nitrogen atoms to form the pyrimidine heterocycle.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established pyrimidine syntheses. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

S-Methylisothiourea sulfate

-

Ethoxymethylenemalononitrile

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in anhydrous ethanol.

-

Base Addition: To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. The amount of base should be sufficient to neutralize the sulfate salt and catalyze the reaction.

-

Addition of the Carbon Source: Slowly add ethoxymethylenemalononitrile to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 2-(Methylthio)-4-pyrimidinecarbonitrile.

Synthesis Workflow Diagram

Caption: Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-(Methylthio)-4-pyrimidinecarbonitrile stems from the distinct reactivity of its functional groups.

Reactivity of the 2-Methylthio Group

The 2-methylthio group is the most synthetically useful handle on this molecule. While it is relatively stable, its reactivity can be significantly enhanced by oxidation.

-

Oxidation to Sulfoxide and Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-(methylsulfonyl)pyrimidine-4-carbonitrile is an excellent electrophile.

-

Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group is a superb leaving group, facilitating nucleophilic aromatic substitution at the C2 position. This allows for the introduction of a wide variety of nucleophiles, including:

-

Amines: Reaction with primary and secondary amines provides access to 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.

-

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields 2-alkoxy- or 2-aryloxypyrimidines.

-

Thiols: Reaction with thiols leads to the formation of new thioether linkages.

-

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups like the cyano group. While the C2 position is the primary site of substitution (especially after oxidation of the methylthio group), the C4 and C6 positions can also undergo nucleophilic displacement if appropriate leaving groups are present in precursor molecules.

Reactivity of the Cyano Group

The nitrile group can undergo a range of transformations, including:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group).

-

Cyclization Reactions: The nitrile can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Applications in Drug Discovery

2-(Methylthio)-4-pyrimidinecarbonitrile is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

A significant application of this pyrimidine scaffold is in the development of protein kinase inhibitors for the treatment of cancer and other diseases. The 2-aminopyrimidine core is a well-established "privileged scaffold" that can mimic the adenine hinge-binding motif of ATP. By displacing the methylthio (or methylsulfonyl) group with various amines, medicinal chemists can generate large libraries of potential kinase inhibitors.

PI3K/AKT Signaling Pathway Inhibition

Recent studies have shown that derivatives of 2-(methylthio)pyrimidine-5-carbonitrile can act as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer. For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been shown to induce apoptosis in leukemia cell lines by inhibiting PI3Kδ/γ and AKT-1.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Other Potential Therapeutic Applications

Derivatives of 2-(methylthio)pyrimidines have also been investigated for a range of other biological activities, including:

-

Anti-inflammatory and Analgesic Activity: Certain dihydropyrimidine derivatives have shown significant analgesic properties.

-

Antimicrobial Activity: 2-Thiopyrimidine derivatives have demonstrated activity against multidrug-resistant strains of bacteria.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Methylthio)-4-pyrimidinecarbonitrile.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(Methylthio)-4-pyrimidinecarbonitrile is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly the ability to undergo nucleophilic substitution at the C2 position after oxidation, provides a reliable and efficient route to a wide array of functionalized pyrimidines. Its proven utility in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower scientists to fully exploit the potential of this important chemical intermediate.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

- Chavhan, N. B., Sirsat, S. B., Jadhav, A. G., Shinde, S. L., Ardhapure, S. S., & Munde, A. D. (2025). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Science Journal of Chemistry.

-

L'abbate, F., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(101), 57893-57897. [Link]

-

Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 11(3), 841–849. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-14. [Link]

-

El-Sayed, M. A. A., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1092. [Link]

- Hassan, A. S., et al. (2015). Reactions with 2-methylthiopyrimidines: synthesis of some new fused pyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1335-1341.

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

Kumar, A., et al. (2011). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 436-439. [Link]

-

Ake, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. [Link]

- Lassagne, F., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(47), 9789-9795.

-

Mayr, H., & Ofial, A. R. (2005). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 44(13), 1844-1846. [Link]

-

Ghorab, M. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-18. [Link]

-

Chen, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(46), 30193-30197. [Link]

An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine scaffolds stand as a cornerstone for the development of novel therapeutics.[1] Their inherent biological significance and synthetic versatility have propelled them to the forefront of research in oncology, infectious diseases, and beyond. Among the vast array of pyrimidine derivatives, 2-(Methylthio)-4-pyrimidinecarbonitrile (CAS No. 1124-75-0) emerges as a compound of significant interest. Its unique substitution pattern offers a synthetically tractable handle for the elaboration of complex molecular architectures, making it a valuable building block for the creation of targeted and effective pharmaceutical agents.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Methylthio)-4-pyrimidinecarbonitrile, tailored for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights to facilitate its effective utilization in the laboratory.

Core Molecular Attributes and Physicochemical Properties

2-(Methylthio)-4-pyrimidinecarbonitrile is a substituted pyrimidine characterized by a methylthio group at the 2-position and a nitrile group at the 4-position of the heterocyclic ring. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential biological interactions.

| Property | Value | Source |

| Chemical Formula | C₆H₅N₃S | [2] |

| Molecular Weight | 151.19 g/mol | [2] |

| CAS Number | 1124-75-0 | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization: A Scientist's Fingerprint

The structural elucidation of 2-(Methylthio)-4-pyrimidinecarbonitrile relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not publicly available, we can predict the key spectral features based on the analysis of closely related analogues.[6][7][8]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile group (C≡N) stretch, typically in the range of 2210-2240 cm⁻¹.[6] The C-S stretch of the methylthio group would likely appear in the fingerprint region. Aromatic C-H and C=N stretching vibrations of the pyrimidine ring are also anticipated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to be relatively simple. A singlet corresponding to the three protons of the methylthio (-SCH₃) group would be expected, likely in the range of δ 2.4-2.6 ppm. The protons on the pyrimidine ring would appear as doublets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon framework. The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm. The methyl carbon of the methylthio group would appear at a higher field. The chemical shifts of the pyrimidine ring carbons would be influenced by the nitrogen atoms and the substituents.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group and cleavage of the pyrimidine ring.

Chemical Properties and Reactivity: A Versatile Synthetic Intermediate

The chemical reactivity of 2-(Methylthio)-4-pyrimidinecarbonitrile is largely dictated by the interplay of its functional groups on the pyrimidine ring. The methylthio group at the 2-position is a key feature, serving as a versatile precursor for further molecular elaboration.

While the 2-methylthio group itself is relatively unreactive towards nucleophilic displacement compared to a 2-sulfonyl group, it can be readily oxidized to the more reactive methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[10][11] This oxidation significantly enhances the leaving group ability of the substituent at the 2-position, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[11]

The nitrile group at the 4-position is an electron-withdrawing group, which influences the electron density of the pyrimidine ring and can participate in various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine.

The pyrimidine ring itself can undergo various reactions, including electrophilic substitution, although the presence of the electron-withdrawing nitrile group may deactivate the ring towards such reactions.

Experimental Protocols

Synthesis of 2-(Methylthio)pyrimidine Derivatives: A General Approach

Step 1: Synthesis of the Pyrimidine-2-thione Precursor

The synthesis of the pyrimidine core can be achieved through a variety of condensation reactions. For a 4-cyanopyrimidine, a plausible route would involve the cyclization of a suitable three-carbon precursor with thiourea.

Step 2: S-Methylation of the Pyrimidine-2-thione

-

Dissolution: Dissolve the pyrimidine-2-thione precursor in a suitable solvent such as dimethylformamide (DMF) or an alcohol like ethanol.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-(methylthio)pyrimidine derivative.

Safety and Handling

As a chemical intermediate, 2-(Methylthio)-4-pyrimidinecarbonitrile should be handled with appropriate safety precautions in a laboratory setting.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Storage: Store in a cool, dry place, away from incompatible materials.[3] The recommended storage temperature of 2-8°C suggests that it may be sensitive to heat and should be kept refrigerated for long-term storage.[3]

In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The 2-(methylthio) group, in particular, serves as a valuable handle for the synthesis of diverse libraries of compounds for biological screening.

Derivatives of 2-(methylthio)pyrimidine have been explored for a range of therapeutic applications, including as:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The 2-(methylthio) group can be displaced by various nucleophiles to introduce side chains that can interact with the active site of kinases.

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.

-

Antiviral Compounds: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral drugs.

The cyano group at the 4-position can also be utilized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, for instance, by participating in hydrogen bonding interactions with biological targets.

Conclusion

2-(Methylthio)-4-pyrimidinecarbonitrile is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive methylthio group and an electron-withdrawing nitrile group on a pyrimidine core provides a rich platform for the generation of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of well-characterized and synthetically accessible building blocks like 2-(Methylthio)-4-pyrimidinecarbonitrile will undoubtedly continue to grow.

Diagrams

References

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (URL: [Link])

-

Synthesis of 2-Cyanopyrimidines. (URL: [Link])

-

Supplementary data - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (URL: [Link])

-

Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. (URL: [Link])

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (URL: [Link])

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (URL: [Link])

-

MySkinRecipes, 2-methylsulfanylpyrimidine-4-carbonitrile. (URL: [Link])

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (URL: [Link])

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (URL: [Link])

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (URL: [Link])

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). (URL: [Link])

-

2a biotech, Products. (URL: [Link])

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (URL: [Link])

-

mzCloud, 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. (URL: [Link])

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (URL: [Link])

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (URL: [Link])

-

Novel 2-(4-methylsulfonylphenyl)pyrimidine Derivatives as Highly Potent and Specific COX-2 Inhibitors. (URL: [Link])

-

Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (URL: [Link])

-

Oregon State University, 13C NMR Chemical Shifts. (URL: [Link])

-

Compound Interest, A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (URL: [Link])

-

Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. (URL: [Link])

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (URL: [Link])

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (URL: [Link])

-

IR, NMR spectral data of pyrimidine derivatives. (URL: [Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

FT-IR data of pyrimidine derivatives compounds. (URL: [Link])

-

NIST WebBook, Pyrimidine, 4-methyl-. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 1124-75-0 | CAS DataBase [m.chemicalbook.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

2-(Methylthio)-4-pyrimidinecarbonitrile molecular structure and weight

An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylthio)-4-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, synthesis considerations, and safety protocols, offering insights grounded in established scientific principles.

2-(Methylthio)-4-pyrimidinecarbonitrile is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil). The presence of a methylthio (-SCH₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Molecular Structure and Identifiers

The structural arrangement of 2-(Methylthio)-4-pyrimidinecarbonitrile is key to its chemical behavior. The pyrimidine ring provides a stable aromatic core, while the methylthio group can act as a leaving group in nucleophilic substitution reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

Below is a visualization of the molecular structure.

Caption: Molecular structure of 2-(Methylthio)-4-pyrimidinecarbonitrile.

A summary of key identifiers and properties for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-Methylsulfanylpyrimidine-4-carbonitrile | [1] |

| CAS Number | 1124-75-0 | [1] |

| Molecular Formula | C₆H₅N₃S | [1] |

| Molecular Weight | 151.19 g/mol | [1] |

| Canonical SMILES | CSC1=NC=C(C=N1)C#N | Inferred from IUPAC Name |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 2-(Methylthio)-4-pyrimidinecarbonitrile are not widely published. However, based on its structure and data from related compounds, we can infer certain characteristics. The compound is expected to be a solid at room temperature, likely a crystalline powder, and should be stored in a dry, sealed container at room temperature.[1] For comparison, a related compound, 2-Methylthio-4-pyrimidone, is described as a white crystalline powder with a melting point of 197-201 °C.[2] Another related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, has a reported melting point range of 232-241 °C.[3][4]

Synthesis Strategies and Methodologies

For instance, the synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is achieved by the condensation of 2-methyl-2-thiopseudourea with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like potassium carbonate.[5] This suggests that a plausible route to the target molecule could involve the reaction of a suitable three-carbon precursor with S-methylisothiourea.

A more general and highly relevant approach involves the modification of a pre-formed pyrimidine ring. A notable example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which starts from 4,6-dichloro-2-(methylthio)pyrimidine.[6] This precursor is synthesized from the readily available thiobarbituric acid. The key steps in this multi-step synthesis involve the oxidation of the methylthio group to a methylsulfonyl group, which is a better leaving group, followed by nucleophilic substitution with a cyanide source, such as KCN.[6]

Exemplary Synthesis Workflow for a Related Pyrimidinecarbonitrile

The following workflow, adapted from the synthesis of a more complex pyrimidinecarbonitrile, illustrates the key chemical transformations that are relevant to this class of compounds.[6] This provides a logical framework for researchers aiming to synthesize 2-(Methylthio)-4-pyrimidinecarbonitrile or its derivatives.

Caption: Generalized workflow for the synthesis of a pyrimidine-2-carbonitrile derivative.

Protocol Considerations based on the Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile: [6]

-

Protection/Substitution: The synthesis begins with the displacement of the chloro groups on the pyrimidine ring. In the reference procedure, benzyl alcohol and sodium hydride are used to form the corresponding dibenzyloxy derivative. This step serves to protect the 4 and 6 positions and modify the electronic properties of the ring.

-

Oxidation: The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is a much better leaving group than the thioether, which is crucial for the subsequent cyanation step. This causality is central to the success of the reaction; direct displacement of the methylthio group is generally not feasible.

-

Cyanation: The methylsulfonyl group is displaced by a cyanide anion, typically from a source like potassium cyanide (KCN), to introduce the carbonitrile functionality at the 2-position. This is a standard method for introducing nitrile groups onto heterocyclic systems.

This self-validating protocol, where the success of each step is predicated on the outcome of the previous one (e.g., oxidation enabling cyanation), ensures a logical and robust synthetic sequence.

Potential Applications in Research and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry due to their diverse biological activities. While specific applications for 2-(Methylthio)-4-pyrimidinecarbonitrile are not extensively documented, its structure suggests it is a valuable intermediate for creating libraries of compounds for screening.

The methylthio group at the 2-position is a key functional handle. As seen in related syntheses, it can be oxidized and displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The nitrile group at the 4-position can also be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the molecular diversity that can be generated from this scaffold.

Compounds of the 2-(methylthio)pyrimidine class have been investigated for various therapeutic areas, including:

-

Antiviral and Anticancer Agents: The pyrimidine core is a well-known pharmacophore in these fields.[2]

-

Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown significant analgesic activity.[7]

-

Agrochemicals: These compounds can also serve as intermediates in the development of crop protection agents.[2]

Safety and Handling

Proper handling of 2-(Methylthio)-4-pyrimidinecarbonitrile is essential in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications for this compound, it should be treated as a hazardous substance.[8]

GHS Hazard Information: [8]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (selected): [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety data sheets for related compounds, such as 4-Chloro-2-(methylthio)pyrimidine, indicate that some derivatives can cause severe skin burns and eye damage, highlighting the need for caution with this class of compounds.[9] Always consult the specific Safety Data Sheet (SDS) for the material being used and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Chavhan, N. B., et al. (2025). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. ResearchGate. [Link]

-

PubChem. 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

Polshettiwar, S. A., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health. [Link]

-

Chem-Impex International. 2-Methylthio-4-pyrimidone. [Link]

-

PubChem. 2-Chloro-4-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

mzCloud. 4-(Methylthio)-2-phenyl-6-[4-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile. [Link]

-

Finetech Industry Limited. 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE. [Link]

Sources

- 1. 2-(Methylthio)-4-pyrimidinecarbonitrile - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A19949.06 [thermofisher.com]

- 4. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]

- 9. fishersci.com [fishersci.com]

Biological activity of 2-(methylthio)pyrimidine derivatives

An In-depth Technical Guide to the Biological Activity of 2-(Methylthio)pyrimidine Derivatives

Foreword for the Researcher

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2] Its structural versatility has made it a "privileged scaffold" in drug discovery. This guide focuses on a specific, highly functionalized subset: 2-(methylthio)pyrimidine derivatives. The introduction of the 2-(methylthio) group is not merely an arbitrary substitution; it serves a dual purpose. Firstly, it profoundly modulates the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. Secondly, it acts as a versatile synthetic handle. The sulfur atom can be readily oxidized to a sulfone, creating an excellent leaving group and opening pathways for diverse C-2 functionalization through nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is a key reason for the widespread investigation of these compounds.

This document is structured to provide a holistic view, moving from broad biological activities and their underlying mechanisms to the specific structure-activity relationships that govern efficacy. We will delve into detailed experimental protocols, offering not just steps, but the scientific rationale behind them, to empower researchers in their own discovery efforts.

Core Chemical Scaffold

The foundational structure for this class of compounds is the pyrimidine ring substituted at the C-2 position with a methylthio (-SCH₃) group. Further diversity is introduced through substitutions at other positions, primarily C-4, C-5, and C-6.

Caption: Core structure of a 2-(methylthio)pyrimidine derivative.

Anticancer Activity: A Multi-Mechanistic Approach

The pyrimidine scaffold is integral to numerous anticancer drugs, including the antimetabolite 5-fluorouracil.[2][5] Derivatives featuring the 2-(methylthio) group have demonstrated potent anticancer activities through several distinct mechanisms of action.[6][7]

Mechanism of Action: Kinase and Microtubule Inhibition

A primary mode of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[2] Certain pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the core topic, have been shown to inhibit key kinases in the PI3K/mTOR and MAPK signaling pathways, which are often dysregulated in cancer.[8]

Another significant mechanism involves the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division, and drugs that interfere with their function are powerful mitotic inhibitors.[9] The dihydropyrimidine derivative Monastrol, for example, specifically inhibits the mitotic kinesin Eg5 motor protein, leading to cell cycle arrest and apoptosis.[10] This highlights that even simple pyrimidine derivatives can have highly specific and potent anticancer effects.

Caption: Simplified PI3K/mTOR signaling pathway and a point of inhibition.

Quantitative Cytotoxicity Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell viability. Lower IC₅₀ values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Thieno[2,3-d]pyrimidine (Cpd 14) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [11] |

| Thieno[2,3-d]pyrimidine (Cpd 13) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [11] |

| Thieno[2,3-d]pyrimidine (Cpd 9) | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12][13]

-

Compound Treatment: Prepare serial dilutions of the 2-(methylthio)pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have long been explored for this purpose, and the 2-(methylthio) variants are no exception.[14][15][16][17]

Spectrum of Activity and Structure-Activity Relationships (SAR)

Studies have shown that 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines are effective against multidrug-resistant strains of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]

Key SAR Insights: [14]

-

C-2 Substituent: The presence of a benzyl or benzimidazolyl group attached to the sulfur atom at the C-2 position is crucial for good antibacterial activity.

-

Aromatic Substitution: For 2-(benzylthio)pyrimidines, substituting the benzyl ring with a nitro (NO₂) group at the 3-position or a methyl group at the 4-position enhances activity against S. aureus.

| Compound ID | C-2 Substituent | Organism | MIC (µg/mL) | Source |

| 6c | 3-Nitrobenzylthio | S. aureus | 125 | [14] |

| 6h | 4-Methylbenzylthio | S. aureus | >125, <500 | [14] |

| 6h | 4-Methylbenzylthio | E. coli | >500 | [14] |

| 6m | Benzimidazolylmethylthio | S. aureus | 500 | [14] |

| 6m | Benzimidazolylmethylthio | E. coli | 500 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory and Analgesic Activities

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their long-term use is associated with significant side effects.[10] Pyrimidine derivatives offer a promising alternative scaffold for developing safer anti-inflammatory agents.[18][19]

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[20] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in modern drug design to minimize gastrointestinal side effects associated with COX-1 inhibition. Certain pyrimidine derivatives have shown high selectivity towards COX-2.[19]

Caption: Prostaglandin synthesis pathway showing selective COX-2 inhibition.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a standard in vivo model for screening peripheral analgesic activity.[10]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing) in rodents. Analgesic compounds reduce the frequency of these writhes.

Step-by-Step Methodology:

-

Animal Acclimation: Use male Swiss albino mice, allowing them to acclimate to the laboratory environment for at least one week.

-

Grouping and Dosing: Divide the animals into groups (n=6-8). The control group receives the vehicle (e.g., 1% Tween 80). The positive control group receives a standard drug (e.g., Aspirin). The test groups receive different doses of the 2-(methylthio)pyrimidine derivatives via oral gavage.

-

Induction of Writhing: After 30-60 minutes, administer an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight) to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each test group compared to the vehicle control group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Synthesis and Reactivity: The Role of the Methylthio Group

The synthesis of 2-(methylthio)pyrimidine derivatives is highly adaptable. A common and efficient route involves the Biginelli reaction, a one-pot multicomponent condensation, to form a dihydropyrimidine-2-thione, which is then alkylated.[10]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 6. ijrpr.com [ijrpr.com]

- 7. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 15. oaji.net [oaji.net]

- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

An In-depth Technical Guide to the Solubility of 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Research

In the landscape of chemical synthesis and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its potential for application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. Poor solubility can present significant hurdles in formulation, leading to diminished bioavailability and therapeutic efficacy.[1][2][3][4][5] Conversely, a well-characterized solubility profile empowers informed decisions in solvent selection for synthesis and purification, and in the design of effective drug delivery systems. This guide provides an in-depth technical examination of the solubility of 2-(Methylthio)-4-pyrimidinecarbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.

Physicochemical Properties of 2-(Methylthio)-4-pyrimidinecarbonitrile

A foundational understanding of the physicochemical properties of 2-(Methylthio)-4-pyrimidinecarbonitrile is paramount to interpreting its solubility behavior. The interplay of its molecular structure, polarity, and intermolecular forces governs its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃S | [6] |

| Molecular Weight | 151.19 g/mol | [6] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 200.0 to 204.0 °C | [7] |